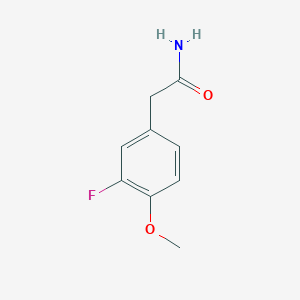
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring, a piperazine moiety, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with piperazine under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like chloroform. The reaction mixture is stirred at room temperature until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the piperazine ring.
科学的研究の応用
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, potentially inhibiting their activity. The thiolane ring and hydroxyl group may also contribute to the compound’s overall biological activity by forming hydrogen bonds or participating in redox reactions.
類似化合物との比較
Similar Compounds
3-Hydroxy-4-pyranone: A compound with a similar hydroxyl group but a different ring structure.
4-(1-Piperazinyl)tetrahydrothiophene: Similar piperazine and thiolane components but lacks the hydroxyl group.
Uniqueness
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione is unique due to its combination of a thiolane ring, piperazine moiety, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
1049116-89-3 |
|---|---|
分子式 |
C8H16N2O3S |
分子量 |
220.29 g/mol |
IUPAC名 |
1,1-dioxo-4-piperazin-1-ylthiolan-3-ol |
InChI |
InChI=1S/C8H16N2O3S/c11-8-6-14(12,13)5-7(8)10-3-1-9-2-4-10/h7-9,11H,1-6H2 |
InChIキー |
XEBUDYROHUQOQH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2CS(=O)(=O)CC2O |
正規SMILES |
C1CN(CCN1)C2CS(=O)(=O)CC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 2-[cyclohexyl(methyl)amino]nicotinate](/img/structure/B1439140.png)

![2-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1439142.png)




![5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one](/img/structure/B1439151.png)



